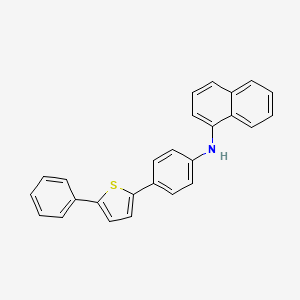
N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine is an organic compound with the molecular formula C26H19NS It is a complex molecule that features a naphthalene ring, a phenyl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine typically involves a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of 1-aminonaphthalene with a halogenated derivative of 5-phenylthiophene in the presence of bis(dibenzylideneacetone)palladium(0) (Pd(dba)), tri-tert-butylphosphine, and sodium tert-butoxide in toluene. The reaction mixture is refluxed under a nitrogen atmosphere for several hours, followed by extraction and purification using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups.
科学的研究の応用
N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine has several applications in scientific research:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its high hole mobility and stability.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry:
作用機序
The mechanism of action of N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine in its applications, particularly in organic electronics, involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective conjugation and charge transfer, making it suitable for use in devices that require high charge mobility .
類似化合物との比較
Similar Compounds
Tris(4-(5-phenylthiophen-2-yl)phenyl)amine: Another compound with similar structural features, used in organic electronics.
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’4’,1’'-terphenyl]-4-amine: A related compound with applications in materials science.
Uniqueness
N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine is unique due to its specific combination of a naphthalene ring, a phenyl group, and a thiophene ring. This unique structure provides it with distinct electronic properties, making it particularly suitable for use in organic electronics and materials science.
生物活性
N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity based on current research findings, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C26H19NS and a molecular weight of approximately 377.505 g/mol. Its structure features a naphthalene core substituted with phenyl and thiophenyl groups, which may contribute to its biological properties.
Research indicates that compounds with similar structures can interact with various biological targets. For instance, derivatives of thiophene have been shown to exhibit activity against several kinases, which are crucial in signaling pathways related to cancer and inflammation . The activity of this compound may be influenced by its ability to modulate these pathways.
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For example, certain thiophene derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The structural features of this compound could enhance its interaction with cancer-related targets.
Anti-inflammatory Effects
Thiophene-based compounds are also noted for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases . The specific mechanisms through which this compound exerts these effects require further investigation.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results indicated that modifications in the thiophene structure significantly influenced the cytotoxicity levels. This compound was among the compounds tested, showing promising results in inhibiting tumor growth at specific concentrations .
Case Study 2: Inhibition of Kinases
Another study focused on the inhibition of specific kinases associated with cancer progression. Compounds similar to this compound were screened for their ability to inhibit PfGSK3 and PfPK6 kinases, which are implicated in malaria and cancer. The findings suggested that structural modifications could enhance inhibitory potency against these targets .
Summary of Biological Activities
特性
分子式 |
C26H19NS |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N-[4-(5-phenylthiophen-2-yl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C26H19NS/c1-2-8-20(9-3-1)25-17-18-26(28-25)21-13-15-22(16-14-21)27-24-12-6-10-19-7-4-5-11-23(19)24/h1-18,27H |
InChIキー |
WDNNRTMTBHIWQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















